Methyl 4-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a triazoloquinoxaline core linked to a benzoate ester via a sulfanyl acetamide bridge. Its synthesis likely involves multi-step reactions, including condensation of substituted quinazolinones with thioacetamide intermediates, as observed in analogous pathways .
Properties
IUPAC Name |
methyl 4-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-13(2)19-25-26-20-21(24-16-6-4-5-7-17(16)27(19)20)31-12-18(28)23-15-10-8-14(9-11-15)22(29)30-3/h4-11,13H,12H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBXBCVNJYJXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the triazoloquinoxaline core. This can be achieved through the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by oxidation-reduction mechanisms using reagents like chloranil . The resulting intermediate is then reacted with thioacetic acid to introduce the thioacetyl group. Finally, the methyl ester is formed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate involves multiple pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Antiviral Activity: It inhibits viral replication by interfering with viral DNA or RNA synthesis.
Anticancer Activity: The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and caspase-3 and downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Key Observations :
- Triazoloquinoxaline vs.
- Substituent Effects : Replacing the propan-2-yl group with a 4-methylphenyl (as in the ethyl analogue) increases aromaticity but may reduce metabolic stability .
- Ester vs. Imidate : The methyl benzoate group in the target compound provides hydrolytic stability under physiological conditions compared to more reactive imidate derivatives .
Physicochemical Properties
- Solubility : The methyl benzoate ester reduces water solubility compared to carboxylate salts but improves oral absorption.
- Stability: Sulfanyl acetamides are prone to oxidation but stabilized by electron-withdrawing groups (e.g., triazoloquinoxaline) .
Biological Activity
Methyl 4-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a triazole ring fused to a quinoxaline structure, which is known for its diverse biological activities. The presence of a sulfanyl group and an acetamido moiety further enhances its potential interactions with biological targets.
Antidepressant Potential
Research indicates that compounds similar to this compound exhibit antidepressant-like effects. A study demonstrated that a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines reduced immobility in the Porsolt's behavioral despair model in rats, suggesting their potential as rapid-acting antidepressants. Optimal activity was associated with specific substituents on the triazole and quinoxaline rings, indicating structure-activity relationships (SAR) that could be relevant for this compound as well .
Cytotoxic Effects
In vitro studies have shown that triazoloquinoxaline derivatives can exhibit cytotoxic activity against various cancer cell lines. For instance, one study evaluated the viability of A375 melanoma cells in the presence of several compounds derived from the triazoloquinoxaline scaffold. Notably, certain derivatives achieved a reduction in cell viability to as low as 6% at a concentration of 10 µM . This suggests that this compound may possess significant anticancer properties.
The biological activity of this compound may involve multiple mechanisms:
- Adenosine Receptor Modulation : Similar compounds have shown affinity for adenosine A1 and A2 receptors. These receptors play critical roles in neurotransmission and are implicated in mood regulation and cancer cell proliferation .
- Inhibition of Cell Growth : The compound may inhibit key pathways involved in cell cycle progression and survival in cancer cells. This effect could be mediated through the modulation of signaling pathways associated with apoptosis and cell proliferation.
Case Studies
Several studies have investigated related compounds within the same chemical class:
| Study | Compound | Cell Line | Result |
|---|---|---|---|
| EAPB4003 | A375 | 94% viability at 10 µM | |
| Triazoloquinoxaline derivatives | Rat model | Reduced immobility indicating antidepressant potential |
These findings illustrate the promising biological activities associated with compounds structurally similar to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
